molecular formula C37H44N2NaO13S B157195 Methylthymol blue CAS No. 1945-77-3

Methylthymol blue

Cat. No.: B157195
CAS No.: 1945-77-3
M. Wt: 779.8 g/mol
InChI Key: MAEUPUKDHSPKGZ-UHFFFAOYSA-N
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Description

Methylthymol blue is a thymol-containing organic dye. It is commonly used as an indicator for complexometry and in the determination of sulfate in rainwater. The compound has the molecular formula C37H40N2Na4O13S and a molecular weight of 844.74 g/mol .

Preparation Methods

The preparation of Methylthymol blue involves several steps:

Chemical Reactions Analysis

Methylthymol blue undergoes various chemical reactions, including:

    Complexation: It forms complexes with metal ions, which is the basis for its use as an indicator in complexometric titrations.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less documented.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include sodium hydroxide, ethanol, and sodium acetate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methylthymol blue has a wide range of scientific research applications:

Comparison with Similar Compounds

Methylthymol blue can be compared with other similar compounds such as:

    Bromothymol Blue: Another thymol-containing dye used as a pH indicator.

    Eriochrome Black T: Used as an indicator in complexometric titrations, particularly for calcium and magnesium.

    Thymol Blue: Used as a pH indicator with different color changes at various pH levels.

This compound is unique in its specific application for sulfate determination and its ability to combine with silica gel for heavy metal preconcentration .

Properties

CAS No.

1945-77-3

Molecular Formula

C37H44N2NaO13S

Molecular Weight

779.8 g/mol

IUPAC Name

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C37H44N2O13S.Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47);

InChI Key

MAEUPUKDHSPKGZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na]

1945-77-3

Related CAS

4310-80-9 (penta-hydrochloride salt)

Synonyms

methylthymol blue
methylthymol blue pentasodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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